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Compound of Interest

2-Chloro-6-fluoro-3-
Compound Name:
methoxyphenol

Cat. No.: B1463650

For researchers and professionals in the field of drug development, the journey from a
promising molecular entity to a viable drug candidate is paved with data. The foundational layer
of this data is the physicochemical profile of the compound. Properties such as molecular
weight, melting point, solubility, and spectral identity are not mere checklist items; they are the
fundamental parameters that govern a molecule's behavior, from its synthesis and purification
to its formulation and pharmacokinetic profile.

This guide focuses on 2-Chloro-6-fluoro-3-methoxyphenol, a substituted phenol of interest
as a potential building block in medicinal chemistry. While some catalog-level data for this
compound exists, a comprehensive, experimentally validated dataset is not readily available in
the public domain. Therefore, this document serves a dual purpose: first, to consolidate the
known information on 2-Chloro-6-fluoro-3-methoxyphenol, and second, to provide a robust
framework of methodologies for its complete physicochemical characterization. The protocols
described herein are designed to be self-validating systems, ensuring the generation of reliable
and reproducible data critical for advancing research and development programs.

Molecular Identity and Core Properties

The initial step in characterizing any compound is to establish its fundamental identity. 2-
Chloro-6-fluoro-3-methoxyphenol is a halogenated and methoxylated phenol derivative. Its
structure presents a unique combination of substituents on the benzene ring, which is expected
to influence its electronic properties, reactivity, and intermolecular interactions.
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Table 1: Summary of Physicochemical Properties for 2-Chloro-6-fluoro-3-methoxyphenol

Property Value Source | Method
CAS Number 1017777-60-4 [11[2]13][4]
Molecular Formula C7HeCIFO2 [1][2]

Molecular Weight 176.57 g/mol [2]

Appearance Solid

Purity Typically supplied at >98% [11[2]

Storage Conditions

4°C, store under nitrogen

[2]

SMILES String

COC1=C(C(=C(C=C1)F)O)Cl

[2]

YJSDVAWUSTVUQS-
InChl Key

UHFFFAOYSA-N
Calculated LogP 2.1933 [2]
Topological Polar Surface Area

29.46 A2 [2]
(TPSA)
Hydrogen Bond Donors 1 [2]
Hydrogen Bond Acceptors 2 [2]

Melting Point

Data not available. See
Section 2.1 for determination

protocol.

N/A

Boiling Point

Data not available. See
Section 2.2 for determination

protocol.

N/A

Solubility

Data not available. See
Section 2.3 for determination

protocol.

N/A
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Experimental Protocols for Physicochemical
Characterization

The absence of comprehensive experimental data necessitates the application of standard,
high-fidelity analytical techniques. The following sections detail the methodologies for
determining the key physical properties of 2-Chloro-6-fluoro-3-methoxyphenol.

Thermal Analysis: Melting Point Determination by
Differential Scanning Calorimetry (DSC)

Expertise & Rationale: While a traditional melting point apparatus can provide a range, DSC
offers superior accuracy and additional insights. It measures the heat flow required to raise a
sample's temperature, revealing a sharp endothermic peak at the melting point. The shape and
onset of this peak can also provide an indication of purity. This method is the industry standard
for the thermal characterization of pure substances.

Protocol:

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a
certified indium standard (m.p. 156.6 °C).

e Sample Preparation: Accurately weigh 2-3 mg of 2-Chloro-6-fluoro-3-methoxyphenol into
a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an
identical empty pan to serve as the reference.

o Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the
system at 25 °C.

e Analysis: Ramp the temperature from 25 °C to a temperature sufficiently above the expected
melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

» Data Processing: Record the heat flow versus temperature. The melting point is determined
as the onset temperature of the endothermic melting peak. The integrated area of the peak
corresponds to the enthalpy of fusion.
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Caption: Workflow for Melting Point Determination using DSC.

Solubility Profiling in Pharmaceutical Solvents

Expertise & Rationale: Solubility is a critical parameter for drug development, influencing
everything from biological assays to formulation. A tiered approach is efficient. Initial qualitative
assessment in a range of solvents identifies suitable candidates for quantitative analysis. High-
Performance Liquid Chromatography (HPLC) is then used for accurate quantification because
of its sensitivity and ability to separate the analyte from any potential impurities or excipients.

Protocol:

» Solvent Selection: Select a panel of relevant solvents, such as water, phosphate-buffered
saline (PBS, pH 7.4), ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

e Qualitative Assessment (Kinetic):
o Add 1 mg of the compound to 1 mL of each solvent in separate glass vials.
o Vortex for 1 minute and visually inspect for undissolved solid.

o If dissolved, add another 9 mg and repeat, continuing until the compound is no longer fully
soluble. This provides a rough estimate (e.g., >10 mg/mL).

o Quantitative Assessment (Thermodynamic Equilibrium):

o For key aqueous and organic solvents, prepare saturated solutions by adding an excess
of the compound (e.g., 20 mg) to 1 mL of the solvent.
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o Agitate the slurry at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium
is reached.

o Filter the suspension through a 0.22 pum syringe filter to remove undissolved solid.

o Dilute the clear filtrate with a suitable mobile phase and analyze by a calibrated HPLC-UV
method to determine the precise concentration.
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Caption: Tiered Workflow for Solubility Determination.
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Structural Confirmation and Purity by GC-MS

Expertise & Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal
technique for volatile and semi-volatile compounds like substituted phenols. It provides two
orthogonal pieces of information: the retention time (a characteristic of the compound under
specific conditions) from the GC and the mass-to-charge ratio of the parent ion and its
fragments from the MS. This combination allows for confident structural identification and the
detection of impurities.

Protocol:

o Sample Preparation: Prepare a 1 mg/mL stock solution of 2-Chloro-6-fluoro-3-
methoxyphenol in a volatile organic solvent such as ethyl acetate or DCM.

e GC Method:

o

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

(@]

Inlet: Inject 1 uL of the solution in split mode (e.g., 20:1 split ratio) at an injector
temperature of 250 °C.

Carrier Gas: Use helium at a constant flow rate of 1.2 mL/min.

[¢]

[e]

Oven Program: Hold at 60 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for
5 minutes.

e MS Method:
o lonization: Use standard Electron lonization (EI) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o Source Temperature: Set to 230 °C.

o Data Analysis:

o Confirm the retention time of the main peak.
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o Analyze the mass spectrum of the main peak. The molecular ion (M+) should be visible at
m/z = 176.57. The isotopic pattern for one chlorine atom (M+ and M+2 in a ~3:1 ratio)
should be confirmed.

o Integrate all peaks in the chromatogram to calculate the purity as a percentage of the total
area.

Sample Preparation GC-MS Analysis Data Interpretation
Prepare 1 mg/mL solution Inject 1 uL Separate on DB-5ms lonize by EI (70 eV) Identify Retention Time Analyze Mass Spectrum Calculate Purity
in Ethyl Acetate into GC Inlet Column (Temp Ramp) & Detect Fragments (MS) of Main Peak (Confirm M* and CI Isotope) (% Area)

Click to download full resolution via product page
Caption: Workflow for Purity and Identity Confirmation by GC-MS.

Safety, Handling, and Storage

Proper handling is paramount when working with any chemical, particularly novel compounds
with incomplete toxicological profiles.

e Hazard Identification: The compound is classified as harmful if swallowed (H302) and carries
the GHSOQ7 pictogram (exclamation mark), indicating potential for skin/eye irritation or acute
toxicity.

o Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,
safety glasses with side shields, and nitrile gloves.

o Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of any dust or vapors. Avoid contact with skin and eyes.[5]

o Storage: As recommended, store the compound at 4°C under an inert nitrogen atmosphere
to prevent degradation from moisture or oxidation.[2] Keep the container tightly sealed.

Conclusion
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2-Chloro-6-fluoro-3-methoxyphenol represents a class of compounds for which complete
physical property data is not always readily available. This guide provides a consolidated view
of its known identifiers and establishes a clear, authoritative framework for its experimental
characterization. By employing robust, self-validating methodologies such as Differential
Scanning Calorimetry, tiered solubility analysis, and Gas Chromatography-Mass Spectrometry,
researchers can confidently generate the high-quality physicochemical data essential for
decision-making in medicinal chemistry and drug development. Adherence to these protocols
ensures both the integrity of the scientific process and the safety of the professionals
undertaking this critical work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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